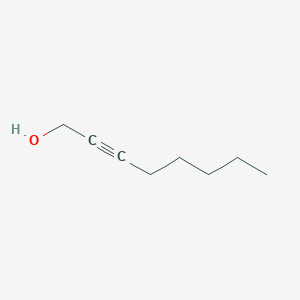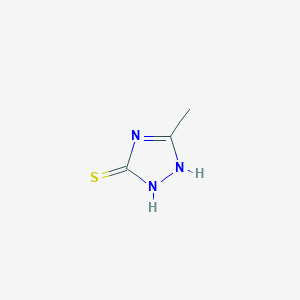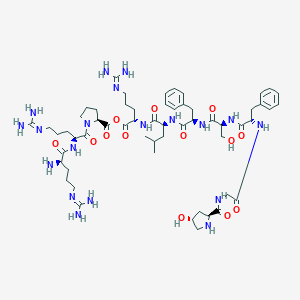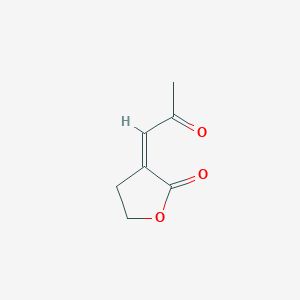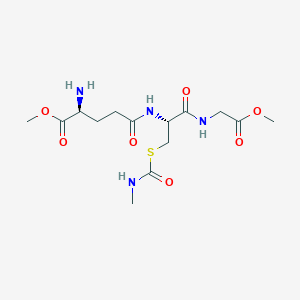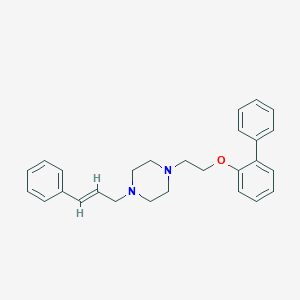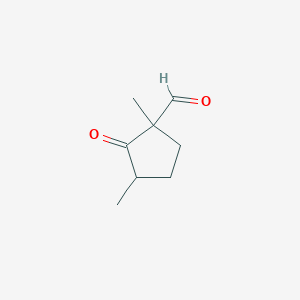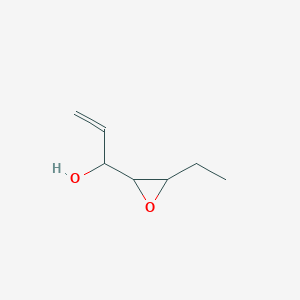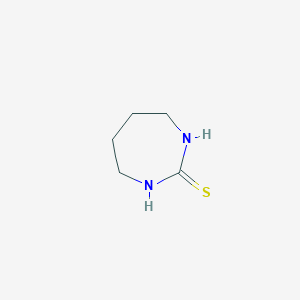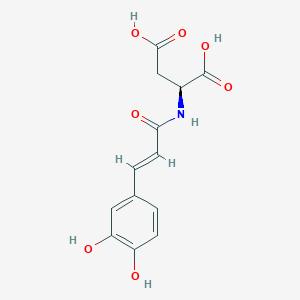
1-Ethoxy-2-ethynylcyclohexene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Ethoxy-2-ethynylcyclohexene is a chemical compound that belongs to the family of cycloalkenes. It is a colorless liquid that is used in various scientific research applications. This compound is synthesized using a specific method that involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene.
Wirkmechanismus
The mechanism of action of 1-Ethoxy-2-ethynylcyclohexene is not well understood. However, it is believed that this compound acts as a nucleophile in organic synthesis reactions. It reacts with various electrophiles to form new organic compounds.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Ethoxy-2-ethynylcyclohexene are not well studied. However, it is believed that this compound is not toxic to humans or animals. It is also not known to have any significant physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Ethoxy-2-ethynylcyclohexene in lab experiments are that it is readily available and relatively inexpensive. It is also a versatile compound that can be used in various organic synthesis reactions. The limitations of using this compound in lab experiments are that it is not well studied, and its mechanism of action is not well understood.
Zukünftige Richtungen
There are several future directions for the study of 1-Ethoxy-2-ethynylcyclohexene. One direction is to study its mechanism of action in more detail. Another direction is to study its potential applications in the synthesis of pharmaceutical compounds. It is also important to study the potential toxicological effects of this compound. Finally, it is important to investigate new synthetic routes for the production of this compound that are more efficient and environmentally friendly.
Synthesemethoden
The synthesis of 1-Ethoxy-2-ethynylcyclohexene involves the reaction of ethyl magnesium bromide with 2-bromo-1-ethynylcyclohexene. The reaction takes place in anhydrous ether or tetrahydrofuran. The reaction mixture is then treated with hydrochloric acid, and the resulting compound is extracted with ether. The ether layer is then dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to obtain 1-Ethoxy-2-ethynylcyclohexene.
Wissenschaftliche Forschungsanwendungen
1-Ethoxy-2-ethynylcyclohexene is widely used in scientific research applications. It is used as a starting material for the synthesis of various organic compounds. It is also used as a reagent in organic synthesis reactions. This compound is used in the synthesis of various natural products, such as terpenoids and steroids. It is also used in the synthesis of pharmaceutical compounds.
Eigenschaften
CAS-Nummer |
134225-51-7 |
|---|---|
Produktname |
1-Ethoxy-2-ethynylcyclohexene |
Molekularformel |
C10H14O |
Molekulargewicht |
150.22 g/mol |
IUPAC-Name |
1-ethoxy-2-ethynylcyclohexene |
InChI |
InChI=1S/C10H14O/c1-3-9-7-5-6-8-10(9)11-4-2/h1H,4-8H2,2H3 |
InChI-Schlüssel |
KILNBDQNAMTWAE-UHFFFAOYSA-N |
SMILES |
CCOC1=C(CCCC1)C#C |
Kanonische SMILES |
CCOC1=C(CCCC1)C#C |
Synonyme |
Cyclohexene, 1-ethoxy-2-ethynyl- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



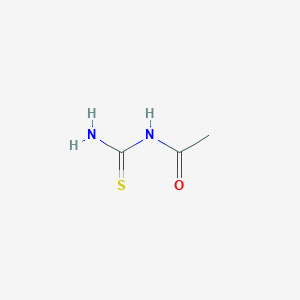

![4-(Aminomethyl)-3',6'-dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one hydrochloride](/img/structure/B148841.png)
